Cas no 180994-87-0 (2-amino-5-bromo-4-methylpyridine-3-carbonitrile)

2-Amino-5-bromo-4-methylpyridine-3-carbonitrile is a versatile heterocyclic compound with a molecular formula of C₇H₆BrN₃. Its structure features a pyridine core substituted with an amino group, a bromine atom, a methyl group, and a nitrile functionality, making it a valuable intermediate in organic synthesis. The bromine substituent enhances reactivity for cross-coupling reactions, while the nitrile group offers further derivatization potential. This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a building block for active ingredients. Its well-defined reactivity profile and stability under standard conditions make it a reliable choice for synthetic applications requiring precise functionalization of pyridine derivatives.
2-amino-5-bromo-4-methylpyridine-3-carbonitrile structure
180994-87-0 structure
Product Name:2-amino-5-bromo-4-methylpyridine-3-carbonitrile
CAS No:180994-87-0
MF:C7H6BrN3
MW:212.046639919281
MDL:MFCD09030795
CID:66165
PubChem ID:11321806
Update Time:2025-06-07

2-amino-5-bromo-4-methylpyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-bromo-4-methylnicotinonitrile
    • 2-Amino-3-cyano-4-methyl-5-bromopyridine
    • 2-amino-5-bromo-4-methyl-3-Pyridinecarbonitrile
    • 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile
    • 2-amino-5-bromo-3-cyano-4-methylpyridine
    • 2-Amino-5-bromo-3-cyano-4-picoline
    • 2-AMino-5-broMo-4-Methyl-nicotinonitrile
    • 3-Pyridinecarbonitrile, 2-amino-5-bromo-4-methyl-
    • PB12576
    • MFCD09030795
    • CS-0052055
    • P10666
    • 180994-87-0
    • DTXSID30462293
    • SY230179
    • AS-8449
    • 2-AMINO-3-CYANO-4-METHYL-5-BROMO-PYRIDINE
    • SCHEMBL8648853
    • 2-Amino-3-cyano-4-methyl-5-bromo pyridine
    • A1-00184
    • AKOS015891797
    • A812577
    • FT-0655209
    • MRSKAISFGNZSIP-UHFFFAOYSA-N
    • DB-065343
    • 2-amino-5-bromo-4-methylpyridine-3-carbonitrile
    • MDL: MFCD09030795
    • Inchi: 1S/C7H6BrN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11)
    • InChI Key: MRSKAISFGNZSIP-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(C#N)=C1C)N

Computed Properties

  • Exact Mass: 210.97500
  • Monoisotopic Mass: 210.97451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.8
  • Topological Polar Surface Area: 62.7Ų

Experimental Properties

  • Density: 1.68
  • Boiling Point: 303.5°C at 760 mmHg
  • Flash Point: 137.4°C
  • Refractive Index: 1.637
  • PSA: 62.70000
  • LogP: 2.18758

2-amino-5-bromo-4-methylpyridine-3-carbonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-amino-5-bromo-4-methylpyridine-3-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:180994-87-0)2-amino-5-bromo-4-methylpyridine-3-carbonitrile
Order Number:A812577
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):362.0
Email:sales@amadischem.com

Additional information on 2-amino-5-bromo-4-methylpyridine-3-carbonitrile

Introduction to 2-amino-5-bromo-4-methylpyridine-3-carbonitrile (CAS No. 180994-87-0)

2-amino-5-bromo-4-methylpyridine-3-carbonitrile, identified by its CAS number 180994-87-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of 2-amino-5-bromo-4-methylpyridine-3-carbonitrile, including its amino, bromo, and methyl substituents, as well as the cyano group at the 3-position, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The significance of this compound lies in its potential applications across various domains of chemical biology and drug discovery. Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in the development of novel therapeutic agents. Specifically, the presence of multiple functional groups on 2-amino-5-bromo-4-methylpyridine-3-carbonitrile allows for extensive structural modifications, enabling researchers to tailor its properties for specific biological targets. This flexibility has made it a cornerstone in the synthesis of small-molecule inhibitors and other pharmacologically active compounds.

In the realm of academic research, 2-amino-5-bromo-4-methylpyridine-3-carbonitrile has been explored for its role in generating novel scaffolds that exhibit promising biological activity. For instance, studies have demonstrated its utility in the development of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The bromo substituent at the 5-position provides a handle for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are essential for constructing complex molecular architectures. Similarly, the amino group at the 2-position can be utilized for amide bond formation or other conjugation strategies, enhancing the compound's pharmacological profile.

Moreover, the cyano group at the 3-position introduces a polar character to the molecule, influencing its solubility and interaction with biological targets. This feature has been leveraged in designing compounds with improved metabolic stability and bioavailability. Recent publications have showcased derivatives of 2-amino-5-bromo-4-methylpyridine-3-carbonitrile that exhibit potent activity against enzymes implicated in metabolic disorders and infectious diseases. These findings underscore the compound's versatility and its potential as a building block for next-generation therapeutics.

The synthesis of 2-amino-5-bromo-4-methylpyridine-3-carbonitrile involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include bromination of a precursor pyridine derivative followed by cyanation and subsequent functional group manipulations. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in introducing additional substituents while maintaining high regioselectivity. These synthetic strategies not only showcase the compound's synthetic accessibility but also demonstrate the sophistication of contemporary organic synthesis techniques.

From a computational chemistry perspective, 2-amino-5-bromo-4-methylpyridine-3-carbonitrile has been subjected to detailed molecular modeling studies to elucidate its interactions with biological targets. These studies have provided insights into how structural modifications can enhance binding affinity and selectivity. For example, computational analyses have revealed that subtle changes in the electron density distribution around the nitrogen atoms can significantly impact receptor binding kinetics. Such information is invaluable for guiding experimental efforts aimed at optimizing drug-like properties.

The pharmaceutical industry has also recognized the potential of 2-amino-5-bromo-4-methylpyridine-3-carbonitrile as a key intermediate in process chemistry. Its robustness under various reaction conditions makes it suitable for large-scale production without compromising purity or yield. This reliability is crucial for industrial applications where scalability and cost-efficiency are paramount. Additionally, green chemistry principles have been integrated into its synthesis to minimize environmental impact, reflecting broader industry trends toward sustainable manufacturing practices.

Looking ahead, future research on 2-amino-5-bromo-4-methylpyridine-3-carbonitrile is expected to expand into new therapeutic areas such as neurodegenerative diseases and immunomodulation. The compound's unique structural motifs offer opportunities for designing molecules that can modulate complex biological pathways. As our understanding of disease mechanisms evolves, so too will our ability to harness this versatile scaffold for therapeutic innovation.

In conclusion,2-amino-5-bromo-4-methylpyridine-3-carbonitrile (CAS No. 180994-87-0) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and functional diversity. Its applications span from academic research to industrial-scale synthesis, underscoring its importance as a chemical entity with far-reaching implications for drug discovery and development.

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Amadis Chemical Company Limited
(CAS:180994-87-0)2-amino-5-bromo-4-methylpyridine-3-carbonitrile
A812577
Purity:99%
Quantity:1g
Price ($):362.0
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